5-Methylcoumarin

Description

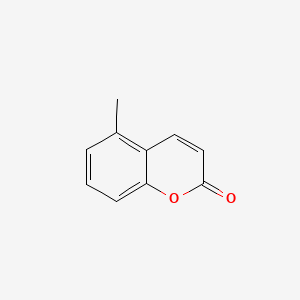

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

42286-84-0 |

|---|---|

Formule moléculaire |

C10H8O2 |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

5-methylchromen-2-one |

InChI |

InChI=1S/C10H8O2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3 |

Clé InChI |

FXMGSXNQELBPMX-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=CC(=O)OC2=CC=C1 |

Origine du produit |

United States |

Occurrence and Biosynthesis of 5 Methylcoumarin

Natural Sources and Distribution of 5-Methylcoumarin and its Derivatives

This compound and its derivatives are a class of specialized metabolites found in a variety of plant species, particularly within the Asteraceae family. Their distribution is often specific to certain genera, and they can be present in various parts of the plant, including the aerial parts, leaves, and roots.

Plant-Derived 5-Methylcoumarins:

Centrapalus pauciflorus : The aerial parts of this African plant are a rich source of complex this compound derivatives. medchemexpress.com Thirteen previously undescribed monoterpene-fused 5-methylcoumarins, named centrapalus coumarins A–M, have been isolated from this species. helsinki.fi Further studies have identified additional hybrid molecules of this compound–monoterpene origin, such as centrapalus coumarin (B35378) N and centrapalus coumarin O. medchemexpress.com These compounds exhibit significant structural diversity, often featuring tricyclic or pentacyclic ring systems. helsinki.fi

Vernonia glaberrima : The leaves of this medicinal plant, also a member of the Asteraceae family, are known to contain this compound derivatives in abundance. nih.govresearchgate.net Specifically, researchers have isolated this compound-4-β-glucoside and its aglycone, 4-hydroxy-5-methylcoumarin (B12959802), from the plant's methanolic extracts. nih.govresearchgate.net

Mutisia orbignyana : This species, native to Bolivia, is another notable source of 5-methylcoumarins. scielo.br The ethanolic extract of its aerial parts has yielded two major compounds: this compound-4-β-glucoside and a coumestan (B1194414) derivative, 11,12-dihydroxy-5-methylcoumestan. scielo.br Studies quantifying these compounds in six different Peruvian Mutisia species found that M. orbignyana contained the highest concentrations of both. scielo.br

Gerbera hybrida : As an important ornamental and model plant in the Asteraceae family, Gerbera produces the rare coumarin, 4-hydroxy-5-methylcoumarin (HMC). nih.govnih.gov This compound and its glucosylated form, gerberinside, are considered part of the plant's chemical defense system against pathogens. nih.govnih.gov The biosynthesis of HMC is particularly well-studied in this species. helsinki.finih.gov

Eranthis longistipitata : This member of the Ranunculaceae family has been found to contain a variety of coumarins. mdpi.comtsu.ru However, detailed analysis of its leaf extracts has identified compounds such as 5,7-dihydroxy-4-methylcoumarin (B191047), scoparone, and fraxetin. mdpi.com While these are related coumarin structures, they are not derivatives of this compound. The presence of 5,7-dihydroxy-4-methylcoumarin indicates methylation at the C-4 position of the coumarin ring, distinguishing it from the this compound scaffold. mdpi.com

Tagetes lucida : Commonly known as Mexican tarragon, this plant from the Asteraceae family contains several coumarins. nih.gov Chromatographic analysis has identified compounds including herniarin (7-methoxycoumarin), scoporone (6,7-dimethoxycoumarin), and dimethylfraxetin. nih.govnih.gov These compounds are methoxy (B1213986) derivatives of coumarin and are not classified as this compound derivatives. nih.govwikipedia.org

Below is a table summarizing the key this compound derivatives found in these plants.

| Plant Species | Family | Derivative(s) Identified | Reference(s) |

| Centrapalus pauciflorus | Asteraceae | Centrapalus coumarins A–O (monoterpene-fused derivatives) | helsinki.fi, medchemexpress.com |

| Vernonia glaberrima | Asteraceae | This compound-4-β-glucoside, 4-hydroxy-5-methylcoumarin | nih.gov, researchgate.net |

| Mutisia orbignyana | Asteraceae | This compound-4-β-glucoside, 11,12-dihydroxy-5-methylcoumestan | scielo.br |

| Gerbera hybrida | Asteraceae | 4-hydroxy-5-methylcoumarin (HMC), Gerberinside (HMC glucoside) | nih.gov, nih.gov |

Biosynthetic Pathways of 5-Methylcoumarins

The biosynthesis of 5-methylcoumarins is distinct from that of most other coumarins, which are typically derived from the shikimate pathway. Instead, 5-methylcoumarins are formed through a polyketide pathway. nih.govresearchgate.net

Acetate-Malonate Pathway and Polyketide Intermediates

The biosynthesis of the this compound core structure proceeds via the acetate-malonate pathway. researchgate.net Research on Gerbera hybrida has shown that the synthesis of 4-hydroxy-5-methylcoumarin originates from one molecule of acetyl-CoA, which serves as a starter unit, and four molecules of malonyl-CoA as extender units. researchgate.net These precursors undergo a series of condensation reactions to form a linear poly-β-ketide intermediate, specifically a pentaketide. researchgate.netnih.gov This linear chain then undergoes cyclization to form the characteristic coumarin ring system. nih.gov

Role of Polyketide Synthases (e.g., G2PS2, G2PS3) in this compound Biosynthesis

Central to the formation of 5-methylcoumarins are Type III polyketide synthases (PKSs). nih.govresearchgate.net In Gerbera hybrida, two specific chalcone (B49325) synthase-like PKS enzymes, GERBERA 2-PYRONE SYNTHASE 2 (G2PS2) and GERBERA 2-PYRONE SYNTHASE 3 (G2PS3), have been identified as essential for this process. helsinki.finih.govnih.gov These enzymes catalyze the crucial condensation and cyclization steps that convert the acetyl-CoA and malonyl-CoA units into the core coumarin structure. nih.gov The expression of the genes encoding these enzymes is also tissue-specific; G2PS2 is expressed in the leaf blade and inflorescences, while G2PS3 expression is confined to the roots. nih.gov

Enzymatic Steps and Reductase Involvement in Biosynthesis

The process catalyzed by G2PS2 and G2PS3 does not yield the final product directly. Heterologous expression of G2PS2 or G2PS3 in tobacco results in the accumulation of 4,7-dihydroxy-5-methylcoumarin, which is considered an unreduced precursor to HMC. nih.govresearchgate.net This indicates that a subsequent reduction step is necessary to complete the biosynthesis of 4-hydroxy-5-methylcoumarin. nih.gov

This final step is believed to involve a reductase enzyme. helsinki.finih.gov Transcriptome analysis in Gerbera has identified several candidate genes for this role, including GERBERA REDUCTASE 1 (GRED1), GRED2, and several GERBERA CINNAMOYL COA REDUCTASE 1-LIKE genes (GCCR1L1, GCCR1L2, GCCR1L3). helsinki.fi These enzymes are part of the NADPH-dependent short-chain dehydrogenases/reductases superfamily. helsinki.fi While GRED1 and GRED2 are known to be involved in the biosynthesis of other polyketides in gerbera, their precise function in the final reduction of the HMC precursor is still under investigation. helsinki.fi

Synthetic Methodologies for 5 Methylcoumarin and Its Analogues

Classical Synthesis Approaches

Traditional methods for synthesizing the coumarin (B35378) scaffold have been well-established for over a century. These routes, primarily named condensation reactions, form the bedrock of coumarin chemistry and are still widely employed. researchgate.netrsc.org

The Pechmann condensation, discovered by Hans von Pechmann, is one of the most popular and versatile methods for preparing coumarins. rsc.orgwikipedia.orgnumberanalytics.com The reaction involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. ijsart.comwikipedia.org For the synthesis of 5-Methylcoumarin, the reaction would typically involve m-cresol (B1676322) and a β-ketoester like ethyl acetoacetate (B1235776).

The mechanism is initiated by an acid-catalyzed transesterification between the phenol and the β-ketoester. numberanalytics.comyoutube.com This is followed by an intramolecular electrophilic attack on the activated benzene (B151609) ring, ortho to the hydroxyl group, leading to cyclization. The final step is a dehydration to form the aromatic pyrone ring of the coumarin. wikipedia.orgnumberanalytics.com

A variety of acid catalysts can be employed to facilitate the Pechmann condensation. Traditionally, strong acids such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride are used. wikipedia.orgniscpr.res.in However, research has introduced numerous other catalysts to improve yields and simplify conditions.

Table 1: Catalysts used in Pechmann Condensation for Coumarin Synthesis

A notable variant is the Simonis chromone (B188151) cyclization, where the reaction of phenols and β-ketoesters with phosphorus pentoxide yields a chromone instead of a coumarin. wikipedia.org

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction utilized for coumarin synthesis. researchgate.nettandfonline.com This method typically involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, which is a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., diethyl malonate, ethyl acetoacetate). youtube.comic.ac.uk The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine. youtube.comnih.gov

The synthesis of coumarins via the Knoevenagel condensation is a two-step process. It begins with the base-catalyzed condensation between the aldehyde group of salicylaldehyde and the active methylene compound to form an intermediate. researchgate.netyoutube.com This is followed by an intramolecular cyclization (lactonization) through the reaction of the phenolic hydroxyl group and one of the ester groups, which upon dehydration yields the final coumarin product. youtube.com While many protocols have been developed, some are associated with drawbacks like toxic catalysts and long reaction times, prompting the development of more efficient methods. tandfonline.com

Beyond the Pechmann and Knoevenagel reactions, several other classical methods are employed for the synthesis of the coumarin ring system. researchgate.netresearchgate.netderpharmachemica.com These include:

Perkin Reaction: This reaction involves the condensation of a salicylaldehyde derivative with an acid anhydride (B1165640) and its corresponding sodium or potassium salt to form a cinnamic acid derivative, which then cyclizes to a coumarin. derpharmachemica.com

Reformatsky Reaction: This method can be used to synthesize coumarins from a salicylaldehyde derivative and an α-halo ester in the presence of zinc metal. nih.govderpharmachemica.com

Wittig Reaction: The Wittig reaction, involving the reaction of a phosphorane with a carbonyl compound, can be adapted to synthesize coumarins. Typically, a salicylaldehyde derivative is reacted with a Wittig reagent containing an ester group, leading to an intermediate that cyclizes to the coumarin. derpharmachemica.com

Claisen Rearrangement: This reaction involves the thermal rearrangement of an allyl phenyl ether. For coumarin synthesis, a suitably substituted allyl ether of a phenol undergoes rearrangement and subsequent cyclization to form the coumarin structure. researchgate.netic.ac.uk

These routes, along with various others, provide a diverse toolbox for accessing coumarin-fused heterocyclic systems. nih.govnih.govsemanticscholar.org

Green Chemistry Approaches in this compound Synthesis

In recent decades, there has been a significant shift towards developing environmentally benign synthetic methods. eurekalert.orgeurekaselect.com Green chemistry principles, such as using non-toxic catalysts and solvents, reducing energy consumption, and minimizing waste, have been successfully applied to coumarin synthesis. researchgate.net These methods often lead to improved reaction efficiency, higher yields, and simpler work-up procedures compared to conventional techniques. eurekalert.orgeurekaselect.com

Performing reactions without a solvent is a core principle of green chemistry, as it reduces waste and eliminates the need for often toxic and expensive solvents. sci-hub.se Both the Pechmann and Knoevenagel condensations have been adapted to solvent-free conditions. researchgate.net

For instance, the Pechmann condensation can be carried out by simply heating a phenol and a β-ketoester with a catalyst. acs.org A variety of catalysts, including reusable solid acids like sulfonated carbon-coated magnetic nanoparticles and glutamic acid, have proven effective under these conditions. rsc.orgorientjchem.org Mechanochemical synthesis, using techniques like ball milling, represents another solvent-free approach, allowing the Pechmann reaction to proceed at ambient temperature with high yields and excellent regioselectivity. rsc.org Similarly, the Knoevenagel condensation of salicylaldehydes with active methylene compounds can be performed efficiently without a solvent, often with microwave assistance. ic.ac.uksci-hub.se

Table 2: Examples of Solvent-Free Coumarin Synthesis

The use of non-conventional energy sources like microwaves and ultrasound has revolutionized organic synthesis, including the preparation of coumarins. researchgate.netresearchgate.net These techniques can dramatically reduce reaction times, increase yields, and enhance product purity. eurekalert.orgeurekaselect.com

Microwave-assisted synthesis has been successfully applied to both Pechmann and Knoevenagel reactions. ijsart.comic.ac.uk Microwave irradiation can rapidly heat the reaction mixture, often under solvent-free conditions, leading to the formation of coumarins in minutes rather than hours. ic.ac.ukresearchgate.net For example, the synthesis of 7-hydroxy-4-methyl coumarin via Pechmann condensation is significantly accelerated using catalysts like SnCl₂·2H₂O under microwave irradiation. ui.ac.id The major advantage of this method is the considerable reduction in reaction time compared to conventional heating. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. hakon-art.com This method offers advantages such as high yields, short reaction times, and mild conditions, often proceeding at room temperature. hakon-art.comiau.ir The Pechmann condensation, for example, can be efficiently carried out using ultrasound irradiation in the presence of catalysts like poly(4-vinylpyridinium) hydrogen sulfate. nih.govrsc.org This approach avoids the need for toxic catalysts and solvents, making it a valuable green synthetic tool. nih.govrsc.org

Table 3: List of Compounds

Catalytic Strategies (e.g., Metal-Organic Frameworks, Nanocatalysts, Ionic Liquids, Deep Eutectic Solvents)

The synthesis of this compound and its analogs has been significantly advanced by the development of novel catalytic strategies. These methods often prioritize efficiency, selectivity, and greener reaction conditions. Key catalytic systems include Metal-Organic Frameworks (MOFs), nanocatalysts, ionic liquids (ILs), and deep eutectic solvents (DESs).

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area, tunable porosity, and the presence of active metal sites make them effective heterogeneous catalysts for coumarin synthesis. researchgate.netrsc.org

One example is the use of a sulfonic acid-functionalized zirconium-based MOF, UiO-66-SO₃H, for the synthesis of 5,7-dihydroxy-4-methylcoumarin (B191047) via the Pechmann condensation of phloroglucinol (B13840) and ethyl acetoacetate. nih.govacs.org The optimal reaction conditions were found to be a 1:1.6 molar ratio of phloroglucinol to ethyl acetoacetate at 140°C for 4 hours, achieving a yield of 66.0%. acs.org The UiO-66-SO₃H catalyst demonstrated significantly higher activity compared to the non-functionalized UiO-66, which was attributed to the Brønsted acidity of the sulfonic acid groups. nih.govacs.org

Another study reported the development of a manganese-based MOF, Mn-CDC, for the regioselective C3 C-H functionalization of coumarins. rsc.org While not specific to this compound, this highlights the potential of MOFs in catalyzing specific modifications on the coumarin core. researchgate.netrsc.org

| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |

| UiO-66-SO₃H | Phloroglucinol, Ethyl acetoacetate | 5,7-dihydroxy-4-methylcoumarin | 140°C, 4 h, solvent-free | 66.0 | acs.org |

| PWA/Sr-MOF | Resorcinol, Ethyl acetoacetate | 7-hydroxy-4-methylcoumarin | 100°C (373 K) | High (not specified) | rsc.org |

Nanocatalysts

Nanocatalysts offer high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. Various nanocatalysts have been employed for coumarin synthesis, often under mild and environmentally friendly conditions. nih.govresearchgate.net

For instance, magnetic nanoparticles such as Fe₃O₄@Au have been used as a recyclable catalyst for the Pechmann condensation to produce coumarin derivatives in high yields under solvent-free conditions at 130°C. chemmethod.com The catalyst's magnetic nature allows for easy separation and reuse for multiple cycles without significant loss of activity. nih.govchemmethod.com Zirconia-based nanocatalysts, like ZrO₂-TiO₂, have also been shown to be effective for the one-pot synthesis of coumarins. nih.gov The synthesis of 7-hydroxy-4-methylcoumarin has been achieved using phosphotungstic acid supported on mesoporous MCM-41 coated NiFe₂O₄ magnetic nanoparticles, which are efficient and recyclable. researchgate.net

| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |

| Fe₃O₄@Au | Phenols, Ethyl acetoacetate | Coumarin derivatives | 130°C, solvent-free | up to 97 | chemmethod.com |

| ZrO₂-TiO₂ | Phenol, β-ketoester | Coumarin | 60°C, ethanol | High (not specified) | nih.gov |

| PWA/NF-MCM-41 | Phenols, β-ketoesters | Coumarin derivatives | Not specified | High | researchgate.net |

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as both solvents and catalysts in organic synthesis. chemrevlett.com Their non-volatility, thermal stability, and recyclability make them attractive green alternatives to conventional organic solvents. chemrevlett.com Brønsted acidic ionic liquids have been particularly effective in catalyzing the Pechmann condensation. cjcatal.comnih.gov

For example, a doubly Brønsted acidic task-specific ionic liquid, [MBSPy][HSO₄], has been used for the synthesis of various coumarin derivatives under solvent-free and ambient conditions with good to excellent yields. nih.govrsc.org The catalyst could be recycled and reused up to five times with only a slight reduction in conversion rate, from 92% in the first run to 85% in the fifth. nih.gov Other Brønsted acidic ionic liquids, such as 2-pyrrolidonium hydrogen sulfate, have also been successfully used to prepare 5,7-dihydroxy-4-methylcoumarin and 5,7-dihydroxy-4-phenylcoumarin (B1236179) in good yields. cjcatal.com

| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |

| [MBSPy][HSO₄] | Substituted phenols, β-ketoester | Substituted coumarins | Room temp, solvent-free | Good to excellent | nih.govrsc.org |

| 2-pyrrolidonium hydrogen sulfate | Phloroglucinol, β-keto ethyl/methyl esters | 5,7-dihydroxy-4-methyl/phenylcoumarin | Mild, ambient, solvent-free | Good to excellent | cjcatal.com |

Deep Eutectic Solvents (DESs)

Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. acs.orgeurekaselect.com They are often biodegradable, inexpensive, and can act as both a solvent and a catalyst. acs.orgnih.gov

A deep eutectic solvent composed of choline (B1196258) chloride and L-(+)-tartaric acid (1:2 ratio) has been used for the green synthesis of functionalized coumarins via the Pechmann condensation at 110°C, with yields ranging from 60-98%. nih.govdocumentsdelivered.com This DES was shown to be effective for large-scale synthesis and could be recycled and reused four times without a significant drop in product yield. nih.gov In another study, a DES made of choline chloride and urea (B33335) was found to be optimal for the Knoevenagel condensation synthesis of coumarin derivatives. eurekaselect.com

| Catalyst/Solvent | Reactants | Product | Conditions | Yield (%) | Reference |

| Choline chloride:L-(+)-tartaric acid (1:2) | Substituted phenols, β-ketoesters | Functionalized coumarins | 110°C | 60-98 | nih.gov |

| Choline chloride:urea (1:2) | Salicylaldehyde, Dimethyl malonate | Coumarin derivatives | 80°C | Good to excellent | eurekaselect.com |

Synthesis of Advanced this compound Derivatives

The synthesis of advanced derivatives of this compound involves modifying the core structure or introducing various functional groups at specific positions to explore their chemical and biological properties.

Modification of the Core Structure

Modifications to the core structure of this compound can lead to the formation of novel polycyclic coumarin compounds. For example, a this compound-4-β-glucoside has been isolated from Vernonia glaberrima and structurally characterized. nih.govresearchgate.netresearchgate.net The synthesis of such glycosylated derivatives often involves protecting group chemistry and subsequent glycosylation reactions. researchgate.net

Another approach to core modification is the synthesis of coumarin-based hybrids. For instance, coumarin-glycoside hybrids have been synthesized by reacting 7-hydroxycoumarin with various acetobromo-sugars, resulting in molecules with potential for bimodal enzymatic recognition. nih.gov While not directly involving this compound, these strategies are applicable to its hydroxylated analogues.

Chemical Reactivity and Mechanistic Investigations of 5 Methylcoumarin

Reaction Mechanisms and Pathways

The synthesis and subsequent reactions of 5-methylcoumarin are often understood through well-established organic reaction mechanisms. The formation of the coumarin (B35378) core itself is a classic example of acid-catalyzed cyclization and condensation reactions.

One of the most fundamental methods for synthesizing coumarin derivatives is the Pechmann condensation . This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.gov For the synthesis of a this compound derivative, an appropriately substituted phenol, such as 3-methylphenol, would react with a β-ketoester like ethyl acetoacetate (B1235776).

The mechanism of the Pechmann condensation is generally proposed to proceed through three key steps acs.org:

Transesterification: The first step is an acid-catalyzed transesterification between the phenol and the β-ketoester. This forms a new ester intermediate.

Intramolecular Hydroxyalkylation/Electrophilic Attack: The carbonyl group of the former keto function is activated by the acid catalyst. This facilitates an intramolecular electrophilic attack on the activated aromatic ring, typically at the position ortho to the phenolic oxygen, to form a new carbon-carbon bond and create a heterocyclic ring. wikipedia.org

Dehydration: The final step involves the elimination of a water molecule from the intermediate to form the unsaturated lactone ring, yielding the final coumarin product. wikipedia.org

Theoretical studies have supported that the reaction proceeds via the oxo-form of the ketoester rather than its enol tautomer. wikipedia.org Various acid catalysts can be employed, including sulfuric acid, aluminum chloride, and solid acid catalysts like sulfated zirconia, which can offer benefits such as reusability and milder reaction conditions. acs.orgrsc.org

Table 1: Key Mechanistic Steps in Pechmann Condensation

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Acid-catalyzed transesterification between a phenol and a β-ketoester. | Phenolic ester of the β-keto acid |

| 2 | Intramolecular electrophilic attack (hydroxyalkylation) onto the aromatic ring. | Dihydrocoumarin alcohol derivative |

| 3 | Dehydration to form the α,β-unsaturated lactone ring. | Final coumarin product |

Other classical methods for coumarin synthesis include the Perkin reaction, Knoevenagel condensation, and the Wittig reaction, each following distinct mechanistic pathways to construct the benzopyran-2-one core. nih.govsciensage.info

Functional Group Transformations on this compound Scaffolds

The this compound core serves as a versatile scaffold for further chemical modification. Functional group transformations can occur on the aromatic ring, the pyrone ring, or the methyl substituent.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the coumarin system can undergo electrophilic aromatic substitution. The outcome is directed by the combined electronic effects of the fused lactone ring and the existing substituents. The ether-like oxygen of the lactone and the methyl group at C5 are both electron-donating and act as ortho-, para-directing activators. libretexts.org Therefore, in this compound, electrophilic attack is predicted to occur at positions C6 and C8. Reactions such as nitration (using HNO₃/H₂SO₄) and sulfonation (using SO₃/H₂SO₄) can be used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the aromatic ring. masterorganicchemistry.comlibretexts.org The formation of the nitronium ion (NO₂⁺) or sulfur trioxide (or its protonated form, HSO₃⁺) as the active electrophile is the key initial step, followed by attack on the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com

Modification of the Methyl Group: The methyl group at the C5 position is a potential site for functionalization. For instance, benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., with light or a radical initiator), which would convert the -CH₃ group into a -CH₂Br group. mnstate.edu This brominated intermediate is then susceptible to a variety of nucleophilic substitution reactions, allowing for the introduction of numerous other functional groups.

Reactions on Substituted Scaffolds: Introducing other functional groups onto the ring opens up further avenues for transformation. For example, studies on mercapto-coumarins demonstrate a wide range of reactivity. A thiol group can act as a nucleophile to react with alkyl halides to form thioethers or participate in Michael additions. mdpi.com In one study, 7-mercapto-4-methylcoumarin (B161817) was used as a nucleophile in a substitution reaction with a protected, brominated indazole derivative to form a complex thioether. mdpi.com Similarly, research on 6-acetyl-7-hydroxy-4-methylcoumarin has shown that the acetyl group can be used as a handle for synthesizing N-arylpiperazine derivatives, showcasing the transformation of a ketone into a more complex side chain. nih.gov

Table 2: Examples of Functional Group Transformations on Coumarin Scaffolds

| Reaction Type | Reagents | Position(s) Affected | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Aromatic Ring (e.g., C6, C8) | Nitro (-NO₂) | masterorganicchemistry.com |

| Benzylic Bromination | NBS, light/initiator | C5-Methyl Group | Bromomethyl (-CH₂Br) | mnstate.edu |

| Thioether Formation | Alkyl Halide, Base | Thiol Group | Thioether (-S-R) | mdpi.com |

| Piperazine (B1678402) Synthesis | N-arylpiperazine | Acetyl Group | N-Arylpiperazinylalkyl chain | nih.gov |

Photochemistry of 5-Methylcoumarins

Coumarins, including this compound, exhibit rich and useful photochemistry, primarily centered around two key processes: photodimerization and photocleavage. These reactions are initiated by the absorption of light, typically in the UV range.

Photodimerization and Photocleavage: Upon irradiation with UV light (e.g., >300 nm), the C3=C4 double bond of the pyrone ring in one coumarin molecule can undergo a [2+2] cycloaddition with the same bond in a second molecule. mdpi.comresearchgate.net This results in the formation of a cyclobutane (B1203170) ring linking the two coumarin units, creating a dimer. Depending on the relative orientation of the two reacting molecules, four different stereoisomers of the dimer can potentially form: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. mdpi.com This dimerization process leads to a decrease in the characteristic UV absorption of the coumarin monomer. nankai.edu.cn

This photodimerization is often reversible. Irradiation of the dimer with shorter wavelength UV light (e.g., <260 nm) can induce photocleavage, breaking the cyclobutane ring and regenerating the two original coumarin monomers. acs.orgresearchgate.net This reversible photochemical property makes coumarin-containing materials useful for applications in data storage and the development of photoresponsive polymers.

Coumarins as Photoremovable Protecting Groups: A significant application of coumarin photochemistry is their use as photoremovable protecting groups (PPGs), also known as "caging" groups. nih.govmdpi.com A bioactive molecule can be temporarily inactivated by covalently attaching it to a coumarin moiety, often through a photolabile linker at the benzylic position (e.g., 4-methyl position).

The mechanism of photocleavage for releasing the "caged" compound generally involves these steps nih.govresearchgate.net:

Photoexcitation: The coumarin chromophore absorbs a photon, promoting it to an excited electronic state.

Heterolytic Cleavage: In the excited state, the bond between the coumarin and the protected molecule undergoes heterolytic cleavage, forming a tight ion pair.

Solvent Trapping: The carbocation intermediate of the coumarin moiety is rapidly trapped by a nucleophilic solvent, such as water. This leads to the formation of a coumarin alcohol photoproduct and the release of the bioactive molecule in its original, active form. nih.gov

The efficiency and wavelength sensitivity of this process can be tuned by modifying the substituents on the coumarin ring. nih.govmdpi.com This strategy allows for the precise spatiotemporal control over the release of biologically active compounds like neurotransmitters, peptides, or drugs. nih.govresearchgate.net

Table 3: Key Photochemical Processes of Coumarins

| Process | Description | Wavelength | Key Feature |

|---|---|---|---|

| Photodimerization | [2+2] cycloaddition between two coumarin molecules. | >300 nm | Forms a cyclobutane-linked dimer. |

| Photocleavage | Reversion of the dimer back to two monomers. | <260 nm | Reversible process. |

| Caged Compound Release | Cleavage of a bond to release a protected molecule. | Variable (often >350 nm) | Allows spatiotemporal control of bioactivity. |

Advanced Spectroscopic and Computational Investigations of 5 Methylcoumarin

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the molecular structure of organic compounds. For 5-methylcoumarin, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, ¹³C)

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the vinyl protons of the α-pyrone ring, and the methyl protons. The aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The vinyl protons at positions 3 and 4 are anticipated to have characteristic chemical shifts, with the H-3 proton appearing more downfield than the H-4 proton. The methyl group protons at position 5 would likely resonate as a singlet in the upfield region, around δ 2.3-2.8 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C-2) of the lactone ring is the most deshielded, with an expected chemical shift above δ 160 ppm. ceon.rsresearchgate.nethuji.ac.il The quaternary carbons and the methine carbons of the aromatic and pyrone rings would appear in the δ 100-155 ppm region. The methyl carbon (C-5a) would be the most shielded, appearing at approximately δ 20-25 ppm. scielo.brnih.gov

A summary of estimated ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below, based on data from analogous compounds.

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| C-2 | - | > 160 |

| C-3 | ~6.4 | ~118 |

| C-4 | ~7.7 | ~143 |

| C-4a | - | ~118 |

| C-5 | - | ~128 |

| 5-CH₃ | ~2.5 | ~20 |

| C-6 | ~7.2 | ~125 |

| C-7 | ~7.5 | ~130 |

| C-8 | ~7.2 | ~115 |

| C-8a | - | ~154 |

Note: These are estimated values based on data from similar coumarin (B35378) structures and may vary from experimental values.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₈O₂), the expected monoisotopic mass is approximately 160.0524 g/mol . fda.gov High-resolution mass spectrometry would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern in the mass spectrum would likely show a characteristic loss of a CO molecule (28 Da), a common fragmentation pathway for coumarins. scielo.br

| Parameter | Value |

| Molecular Formula | C₁₀H₈O₂ |

| Theoretical Monoisotopic Mass | 160.05243 u |

| Calculated m/z [M+H]⁺ | 161.06023 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent band is the lactone carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1700-1750 cm⁻¹. acs.orgmdpi.com Aromatic C=C stretching vibrations are anticipated in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic and vinyl protons typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is expected just below 3000 cm⁻¹. The C-O stretching vibrations of the lactone ring would be observed in the 1000-1300 cm⁻¹ region. acs.org

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 2960 |

| Lactone C=O Stretch | 1700 - 1750 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of coumarins is characterized by absorption bands arising from π-π* electronic transitions within the aromatic system and the α-pyrone ring. For this compound, absorption maxima are expected in the UV region, typically with two main bands. One band is generally observed around 270-280 nm and a second, more intense band, appears at longer wavelengths, often above 300 nm. scielo.brnih.govresearchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent used. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of organic compounds, including coumarins. researchgate.netresearchgate.netresearchgate.netopensciencepublications.comresearchgate.netmdpi.com

Density Functional Theory (DFT) Applications

DFT methods are widely used to predict the electronic structure, molecular geometry, and vibrational frequencies of coumarin derivatives. ias.ac.inijres.orgmdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the computational efficiency of density functional methods. opensciencepublications.comias.ac.inmdpi.comnih.govtandfonline.com It is frequently paired with basis sets such as 6-31G(d) or 6-311++G(d,p) to provide a good balance between accuracy and computational cost for molecules of this size. researchgate.netias.ac.inmdpi.com These calculations are instrumental in complementing and interpreting experimental data. tandfonline.com

Molecular Geometry and Vibrational Analysis

Computational studies on coumarin derivatives have shown that DFT calculations can accurately predict their molecular geometries. ijres.orgmdpi.com Optimized structures obtained from these calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, the fused ring system is expected to be largely planar.

Vibrational analysis performed using DFT methods can predict the infrared and Raman active vibrational modes of the molecule. ias.ac.inijres.org These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method, providing a theoretical spectrum that can be compared with experimental IR and Raman data. ias.ac.in This comparison aids in the definitive assignment of the observed vibrational bands to specific molecular motions. mdpi.comnih.govnih.gov

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule is fundamental to understanding its reactivity and photophysical properties. In this context, Frontier Molecular Orbital (FMO) theory provides significant insights by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgcsbsju.edu These orbitals are the primary participants in chemical reactions; the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgcsbsju.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's excitability and chemical stability.

For coumarin derivatives, intramolecular charge transfer (ICT) is a key process that dictates their photoluminescent properties. researchgate.net Quantum mechanical calculations have shown that the molecular backbone of coumarins plays a vital role in determining their emission wavelengths. researchgate.net The interaction between occupied orbitals of one molecule and unoccupied orbitals of another, particularly the HOMO and LUMO, results in an attractive force that can lead to a chemical reaction. wikipedia.org The investigation of these frontier orbitals helps in understanding the reaction mechanisms and predicting the reactivity of molecules like this compound. wikipedia.org

Calculations can provide detailed information on the localization of these frontier orbitals. For instance, in similar phenolic compounds, the HOMO is often localized on the aromatic ring, while the distribution of the LUMO can vary. researchgate.net This distribution is crucial for predicting how the molecule will interact with other species.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; involved in oxidation reactions. csbsju.edu |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; involved in reduction reactions. csbsju.edu |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates the molecule's chemical reactivity, kinetic stability, and optical properties. |

| ICT | Intramolecular Charge Transfer | A key process in coumarins responsible for their photoluminescent properties. researchgate.net |

NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. The chemical shift (δ) is a fundamental NMR parameter that provides information about the electronic environment of a nucleus. liverpool.ac.uk For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

Experimental NMR data has been reported for the related compound, this compound-4-β-glucoside. In one study, the structure was elucidated through the interpretation of ¹H and ¹³C NMR spectra. researchgate.net The aromatic protons of the coumarin ring were assigned at specific chemical shifts: two doublets at δ 7.16 (J = 7.6 Hz) and δ 7.24 ppm (J = 8.4 Hz) and a triplet at δ 7.51 ppm (J = 7.8 Hz), corresponding to protons at positions 6, 8, and 7, respectively. researchgate.net The ¹³C NMR spectrum showed the lactone carbonyl carbon (C-2) at δ 161.2 ppm and the methyl carbon at δ 23.0 ppm. nih.gov

Computational methods are increasingly used to predict NMR chemical shifts, offering a way to validate experimental findings and assist in structure determination. nih.gov Techniques range from empirical database methods to quantum mechanics (QM) calculations, such as those using Density Functional Theory (DFT). nih.govnih.gov Machine learning (ML) models have also emerged, providing predictions that are 100-1000 times faster than QM approaches with comparable accuracy. nih.gov These predictive models can be refined using experimental data from a range of molecules to improve their accuracy. liverpool.ac.ukcam.ac.uk

Table 2: Experimental NMR Chemical Shifts (δ, ppm) for this compound-4-β-glucoside in DMSO-d6 Data sourced from a study on this compound-4β-glucoside. nih.gov

| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C-2 | 161.2 | H-6 | 7.16 (d, J=7.6 Hz) |

| C-3 | 92.9 | H-7 | 7.51 (t, J=7.8 Hz) |

| C-4 | 166.5 | H-8 | 7.24 (d, J=8.4 Hz) |

| C-4a | 113.7 | H-1' | 5.02 (d, J=7.7 Hz) |

| C-5 | 137.0 | H-2' | 3.29 (m) |

| C-6 | 127.7 | H-3' | 3.20 (m) |

| C-7 | 131.9 | H-4' | 3.12 (m) |

| C-8 | 114.8 | H-5' | 3.42 (m) |

| C-8a | 154.2 | H-6a' | 3.65 (m) |

| C-9 (Methyl) | 23.0 | H-6b' | 3.50 (m) |

| C-1' | 99.5 | OH-2' | 5.48 (d, J=5.6 Hz) |

| C-2' | 73.4 | OH-3' | 5.19 (d, J=5.2 Hz) |

| C-3' | 76.5 | OH-4' | 5.10 (d, J=5.3 Hz) |

| C-4' | 69.4 | OH-6' | 4.60 (d, J=5.8 Hz) |

| C-5' | 77.3 |

Molecular Dynamics and Simulation Studies

Force Field Evaluation and Optimization (e.g., AMBER, MM+)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. The accuracy of these simulations is heavily dependent on the force field, which is a set of parameters used to calculate the potential energy of the system. nih.govbiointerfaceresearch.com Commonly used force fields include AMBER (Assisted Model Building with Energy Refinement) and MM+ (a molecular mechanics force field). repec.orgmdpi.com

The selection and validation of a force field are crucial first steps in any MD study. nih.gov A comparative study on 5,7-dihydroxy-4-methylcoumarin (B191047) evaluated the performance of both the AMBER and MM+ force fields in gas and solution phases. repec.org The study analyzed geometries, interaction energies, and various intramolecular interactions. repec.org Such evaluations are critical as different force fields can yield different results, and the choice depends on the specific system and properties being investigated. nih.gov For instance, the AMBER force fields are continuously updated to improve their accuracy in modeling biomolecular systems, including proteins and nucleic acids. nih.govbiointerfaceresearch.com

Conformational Analysis and Stability

MD simulations are a powerful tool for exploring the conformational landscape of a molecule and assessing its stability. By simulating the molecule's movement over time, researchers can identify low-energy, stable conformations.

In the study of 5,7-dihydroxy-4-methylcoumarin, MD and Langevin Dynamic (LD) simulations were performed to analyze its conformational stability. repec.org The results indicated that the coumarin derivative reaches its most stable, low-energy conformation in a solution environment. repec.org The comparative analysis showed that the MM+ force field provided the best results, suggesting that this molecule acquires a dipolar characteristic and high stability under this particular force field. repec.org These findings highlight the importance of the simulated environment (gas vs. solution) and the choice of force field in accurately predicting the conformational preferences and stability of coumarin derivatives.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.goveurekaselect.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

In a computational study, the biological targets of the related compound this compound-4β-glucoside were investigated using reverse docking and chemical similarity searches. bibliomed.org The most probable disease-related targets identified were carbonic anhydrase 2 (CA2) and carbonic anhydrase 12 (CA12). bibliomed.org Molecular docking simulations were then performed to analyze the binding interactions between the coumarin derivative and these enzymes. The results, summarized by the binding affinity (or docking score), indicate the strength of the interaction, with a lower binding energy suggesting a more stable complex and potentially a stronger biological effect. bibliomed.org The coumarin derivative showed a similar binding energy to the co-crystallized ligand for CA12. bibliomed.org

Table 3: Molecular Docking Results for this compound-4-β-glucoside Data from a study identifying potential targets for this compound-4-β-glucoside. bibliomed.org

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Carbonic Anhydrase 2 (CA2) | 4G0C | -7.9 |

The docking pose for the interaction with CA12 revealed hydrophobic interactions and hydrogen bonding, which are key forces in ligand-receptor binding. bibliomed.org Such simulations provide valuable insights into the potential mechanism of action for compounds and guide further experimental studies. bibliomed.org

Structure-Property Relationship Studies (e.g., QSAR/QSPR Implications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govresearchgate.netnih.gov The fundamental principle is that the structure of a molecule, encoded by molecular descriptors, contains the information that determines its physical, chemical, and biological properties. nih.govresearchgate.net

These models are powerful tools in medicinal chemistry and materials science for predicting the properties of new or untested compounds. nih.govcncb.ac.cn For coumarin derivatives, QSAR studies can help elucidate how different substituents on the coumarin scaffold influence their biological activities. For example, a study on various monoterpene-fused this compound derivatives isolated from Centrapalus pauciflorus provided evidence for establishing structure-activity relationships based on their antiproliferative activity. researchgate.net By correlating specific structural features with observed activity, researchers can rationally design new compounds with enhanced therapeutic potential. The development of robust QSAR/QSPR models relies on the calculation of relevant molecular descriptors and the application of statistical methods, such as multiple linear regression (MLR) and genetic algorithms (GA), to build and validate predictive models. nih.gov

Photophysical Properties and Applications (e.g., Fluorescent Probes)

The photophysical properties of coumarin and its derivatives are of significant interest due to their widespread applications, particularly as fluorescent probes. While specific, detailed research on the photophysical characteristics of this compound is not extensively available in the current body of scientific literature, a comprehensive understanding can be extrapolated from the well-documented properties of the parent coumarin molecule and other methylated isomers. The position of the methyl group on the coumarin ring is known to influence the electronic distribution and, consequently, the absorption and emission properties of the molecule.

General Photophysical Characteristics of Coumarins

Coumarin itself, an unsubstituted 2H-chromen-2-one, exhibits absorption in the ultraviolet region of the electromagnetic spectrum and is generally considered to be non-fluorescent or very weakly fluorescent in solution. nih.gov However, the introduction of substituents onto the coumarin scaffold can dramatically alter its photophysical properties, often leading to highly fluorescent molecules. nih.gov The nature and position of these substituents play a crucial role in determining the absorption and emission maxima, fluorescence quantum yield, and excited-state lifetime.

The introduction of electron-donating groups (EDGs), such as hydroxyl (-OH), amino (-NH2), or methoxy (B1213986) (-OCH3) groups, particularly at the 7-position, is a common strategy to enhance the fluorescence of coumarins. Conversely, electron-withdrawing groups (EWGs) at the 3- or 4-positions can also modulate the photophysical properties, often leading to a redshift in the absorption and emission spectra due to an intramolecular charge transfer (ICT) process from the electron-donating part of the molecule to the electron-withdrawing part. nih.gov

Influence of Methyl Substitution

The methyl group (-CH3) is generally considered a weak electron-donating group. Its effect on the photophysical properties of the coumarin ring is more subtle compared to stronger donating groups. The position of the methyl group dictates its influence on the electronic transitions of the molecule. For instance, studies on various methyl-substituted coumarins, such as 4-methyl, 6-methyl, and 7-methylcoumarin, have shown that the methyl group can cause slight shifts in the absorption and emission spectra compared to the parent coumarin.

While specific data for this compound is scarce, it is reasonable to infer that the methyl group at the 5-position would likely lead to a modest bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted coumarin. This is due to the weak hyperconjugative and inductive effects of the methyl group, which can slightly perturb the energy levels of the π-orbitals involved in the electronic transitions.

Solvatochromic Effects

The photophysical properties of coumarin derivatives are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation. In many coumarin derivatives, the excited state is more polar than the ground state. As a result, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a redshift in the fluorescence emission spectrum. The magnitude of this solvatochromic shift can provide insights into the electronic nature of the excited state. While no specific solvatochromic data for this compound is available, it is anticipated to exhibit some degree of solvent-dependent fluorescence, characteristic of the coumarin family.

Computational Insights

Computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and photophysical properties of molecules. These methods can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions.

For the parent coumarin molecule, computational studies have provided insights into its electronic structure and transitions. physchemres.orgmdpi.com Similar studies on methyl-substituted coumarins have helped in understanding the effect of the methyl group on the molecular orbitals and the resulting absorption and emission characteristics. researchgate.net A computational investigation of this compound would be invaluable in predicting its absorption and emission wavelengths, oscillator strengths, and the nature of its excited states, thereby guiding experimental studies and potential applications. In the absence of such specific studies, a comparative analysis with other methyl isomers is the most viable approach.

Applications as Fluorescent Probes

The sensitivity of the fluorescence of coumarin derivatives to their local environment makes them excellent candidates for the development of fluorescent probes. These probes can be designed to detect a wide range of analytes, including metal ions, pH changes, viscosity, and biologically relevant molecules. The general strategy involves attaching a specific recognition moiety to the coumarin fluorophore. The binding of the analyte to the recognition site induces a change in the photophysical properties of the coumarin, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.

Given the inherent fluorescence potential of the coumarin scaffold, it is plausible that this compound could serve as a core fluorophore in the design of novel fluorescent probes. The methyl group at the 5-position could influence the steric and electronic properties of the probe, potentially leading to unique selectivity and sensitivity for specific analytes. However, without experimental data on its photophysical properties, its suitability for such applications remains speculative.

Table of Photophysical Data for Unsubstituted Coumarin

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |

| Water | - | 380 | - |

| Ethanol | - | - | Very Low |

| Acetonitrile | - | - | - |

| Dioxane | - | - | - |

| Data for unsubstituted coumarin is presented for comparative purposes. Specific data for this compound is not readily available in the literature. scielo.br |

Biological Activities and Mechanistic Pathways of 5 Methylcoumarin and Its Analogues in Vitro and Non Human in Vivo

Antiproliferative and Anticancer Activities (In Vitro Cell Line Studies)

Derivatives of 5-methylcoumarin have demonstrated a broad spectrum of antiproliferative activity against various human cancer cell lines. The cytotoxic effects are influenced by the specific substitutions on the coumarin (B35378) core, leading to varying degrees of potency.

Studies on 4-methylcoumarin (B1582148) derivatives, which share a core structure, have provided significant insights. For instance, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were identified as a particularly effective subgroup. matilda.science One of the most potent compounds in this series, featuring an n-decyl chain at C3, exhibited significant cytotoxicity against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells. matilda.science Another active subgroup, 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs), also showed notable anticancer activity. matilda.science

Hybrid molecules incorporating the 4-methylcoumarin scaffold have shown enhanced efficacy. Coumarin-triazole hybrids displayed potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values significantly lower than the conventional chemotherapy drug cisplatin. nih.gov Specifically, hybrids incorporating aromatic rings on the triazole moiety were the most active. nih.gov Furthermore, certain coumarin-pyrazole hybrids have demonstrated effectiveness against HeLa (cervical cancer) and MCF-7 cell lines. nih.govrsc.org Coumarin-artemisinin hybrids have shown significant activity against the HT-29 (colon cancer) cell line. rsc.org

Monoterpene-fused 5-methylcoumarins isolated from Centrapalus pauciflorus have also been investigated for their antiproliferative effects. One such compound, Centrapalus coumarin F, showed high potency against MCF-7, HeLa, and A2780 (ovarian cancer) cells. nih.gov

Interactive Table: Antiproliferative Activity of this compound Analogues

| Compound/Analogue Class | Cancer Cell Line | Activity (IC50) | Reference |

| 7,8-DHMC with n-decyl at C3 | MCF-7 (Breast) | 25.1 µM | matilda.science |

| 7,8-DHMC with n-decyl at C3 | LS180 (Colon) | 25.2 µM | matilda.science |

| 7,8-DHMC with n-decyl at C3 | K562 (Leukemia) | 42.4 µM | matilda.science |

| Centrapalus coumarin F | MCF-7 (Breast) | 6.59 µM | nih.gov |

| Centrapalus coumarin F | HeLa (Cervical) | 2.28 µM | nih.gov |

| Centrapalus coumarin F | A2780 (Ovarian) | 15.41 µM | nih.gov |

| Coumarin-Triazole Hybrid (LaSOM 186) | MCF-7 (Breast) | 2.66 µM | nih.gov |

| Coumarin-Triazole Hybrid (LaSOM 190) | MCF-7 (Breast) | 2.85 µM | nih.gov |

| Coumarin-Artemisinin Hybrids | HT-29 (Colon) | 8.57 > 100 µM | nih.govrsc.org |

| Coumarin-Pyrazole Hybrid (37b) | MCF-7 (Breast) | 8 ± 2 µM | nih.gov |

| 7-Hydroxycoumarin | A2780cis (Ovarian) | - | ajol.info |

A key mechanism behind the antiproliferative effects of this compound analogues is their ability to modulate the cell cycle, often leading to arrest at specific checkpoints. This prevents cancer cells from progressing through division and proliferation.

Research has shown that 5,7-dimethoxycoumarin, an analogue, significantly reduces the proliferation of both murine B16 and human A375 melanoma cells by blocking the cell cycle in the G0/G1 phase. nih.govresearchgate.net This cytostatic effect was observed to be dependent on both the dose and the duration of treatment. nih.gov The arrest in the G0/G1 phase is a critical control point that regulates the entry of cells into the DNA synthesis (S) phase.

Similarly, hybrid molecules derived from coumarins have been found to induce cell cycle arrest. Coumarin-artemisinin hybrids were shown to arrest HT-29 colon cancer cells in the G0/G1 phase of the cell cycle. rsc.org This action contributes to their ability to inhibit the proliferation of these tumor cells. In contrast, a different analogue, 7-hydroxycoumarin, was found to cause cell cycle arrest at the G2/M stage in cisplatin-resistant ovarian cancer cells by down-regulating proteins that promote entry into mitosis. ajol.info This indicates that different substitutions on the coumarin ring can lead to arrest at different phases of the cell cycle.

Inducing programmed cell death is a primary strategy for anticancer agents. This compound analogues have been shown to trigger cell death through multiple pathways, including apoptosis and, more recently discovered, ferroptosis.

Apoptosis: Numerous studies confirm that coumarin derivatives are potent inducers of apoptosis. mdpi.com For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) selectively induces apoptosis in human leukemic cells. conicet.gov.ar The mechanisms often involve the activation of caspase cascades, which are central executioners of apoptosis. mdpi.comnih.gov Some coumarin derivatives up-regulate pro-apoptotic factors while down-regulating anti-apoptotic proteins, tipping the cellular balance towards death. tandfonline.com For instance, certain coumarin compounds can alter the expression of genes like BCL-2, c-Myc, and caspase-9 to promote apoptosis in breast cancer models. nih.gov The induction of apoptosis by coumarins can be mediated through both intrinsic (mitochondrial) and extrinsic pathways. semanticscholar.org

Ferroptosis: In addition to apoptosis, certain coumarin analogues have been identified as inducers of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.govnih.gov This is a significant finding, as some cancer cells develop resistance to apoptosis. nih.gov A study on coumarin-artemisinin hybrids demonstrated their ability to induce both apoptosis and ferroptosis in HT-29 colon cancer cells. rsc.org This dual mechanism of inducing different forms of cell death could represent a promising strategy to overcome cancer drug resistance.

Analogues of this compound have been found to play a significant role in the regulation of melanogenesis, the process of melanin (B1238610) synthesis. This activity is primarily mediated through the modulation of key regulatory proteins within melanocytes.

Studies on 5,7-dihydroxy-4-methylcoumarin (B191047) (5,7D-4MC) have shown that it upregulates the expression of several crucial melanogenesis-related proteins in B16F10 murine melanoma cells. tandfonline.com These include the microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte development and function. tandfonline.commdpi.comnih.gov By increasing the expression of MITF, 5,7D-4MC consequently enhances the transcription of its downstream target genes: tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). tandfonline.com Tyrosinase is the rate-limiting enzyme in melanin production. tandfonline.com This coordinated upregulation leads to a significant increase in melanin synthesis. tandfonline.com

Similarly, 7-hydroxy-4-methylcoumarin (7H-4M) has been shown to stimulate melanin production by increasing the expression of MITF and the tyrosinase enzyme family (TYR, TRP-1, TRP-2). researchgate.net These findings highlight a consistent mechanism among hydroxylated 4-methylcoumarin analogues in promoting pigmentation.

The biological activities of this compound analogues, including their anticancer and melanogenic effects, are underpinned by their ability to modulate complex intracellular signaling pathways.

The phosphatidylinositol-3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation and is often overactivated in cancer, is a key target for many coumarin derivatives. mdpi.comnih.gov The analogue 7,8-dihydroxy-4-methylcoumarin (DHMC) has been shown to inhibit the PI3K/Akt survival pathway in human leukemic cells. conicet.gov.ar Other synthetic coumarin derivatives have been specifically designed as PI3K inhibitors, effectively suppressing the phosphorylation of Akt and inducing apoptosis in cancer cells. researchgate.net In the context of melanogenesis, some analogues like 5,7-dihydroxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin have been found to downregulate the PI3K/AKT pathway. tandfonline.comresearchgate.net

In contrast, the Protein Kinase A (PKA) and Wnt/β-catenin signaling pathways are often activated by these same coumarin analogues to promote melanogenesis. 5,7-dihydroxy-4-methylcoumarin was found to activate the PKA and Wnt/β-catenin pathways, leading to the accumulation of β-catenin, which in turn stimulates MITF expression and subsequent melanin synthesis. tandfonline.com

Cellular Mechanisms of Action

Antioxidant Activities and Radical Scavenging Mechanisms

Coumarins, including the this compound scaffold and its analogues, have demonstrated significant potential as antioxidant agents. Their ability to neutralize reactive oxygen species (ROS) is a key aspect of their biological activity, which has been extensively studied through various in vitro models. This antioxidant capacity is largely attributed to the specific structural features of the coumarin nucleus and the nature of its substituents.

The antioxidant potential of coumarin derivatives is frequently evaluated using in vitro spectrophotometric assays that measure their ability to scavenge stable free radicals. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydrogen peroxide (H₂O₂) scavenging tests.

Studies on various 4-methylcoumarin derivatives have revealed their capacity as radical scavengers. oup.com The presence and position of hydroxyl groups on the coumarin ring are critical for this activity. For instance, o-dihydroxy-substituted coumarins, such as 7,8-dihydroxy-4-methylcoumarin, have been identified as excellent radical scavengers, surpassing their mono- and m-dihydroxy-substituted counterparts. oup.comnih.gov In DPPH and H₂O₂ assays, certain synthesized coumarin derivatives have shown scavenging efficiencies comparable to or even exceeding that of the standard antioxidant, ascorbic acid. mdpi.comdntb.gov.ua For example, a modified 7-hydroxycoumarin derivative demonstrated a 91.0 ± 5.0% inhibition in a DPPH assay, which was on par with the ascorbic acid standard (91.00 ± 1.5%). mdpi.comdntb.gov.ua

The scavenging activity is concentration-dependent. japer.in Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated potent scavenging activity against hydrogen peroxide, with some compounds showing over 90% scavenging at a concentration of 1000 μg/mL. nih.gov The addition of a hydroxyl group at the C-5 position of the coumarin structure has been shown to significantly improve ABTS radical scavenging activity. mdpi.com

Table 1: In Vitro Radical Scavenging Activity of Selected Coumarin Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue Class | Assay | Activity Metric | Result | Standard | Source(s) |

|---|---|---|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin | Peroxyl Radical Scavenging | Antioxidant Capacity | Most efficient among tested 4-methylcoumarins | Not specified | nih.gov |

| 7-hydroxycoumarin derivative | DPPH | % Inhibition | 91.0 ± 5.0% | Ascorbic Acid (91.00 ± 1.5%) | mdpi.comdntb.gov.ua |

| 7-hydroxy-4-methylcoumarin derivative | Hydrogen Peroxide | % Scavenging | 88.33 ± 1.50% at 1000 µg/mL | Ascorbic Acid | nih.gov |

| 5-hydroxycoumarin derivative | ABTS | % Inhibition | 49.2% to 73.3% at 100 µM | Not specified | mdpi.com |

| 4-hydroxycoumarin | DPPH | IC₅₀ | 799.83 µM | Ascorbic Acid (829.85 µM) | japer.in |

The mechanisms by which coumarins exert their antioxidant effects are primarily linked to their molecular structure, which facilitates the donation of a hydrogen atom or an electron to neutralize free radicals. Two prominent mechanisms have been proposed based on theoretical and experimental studies:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group (typically a hydroxyl or amino group). For coumarins, the presence of phenolic hydroxyl groups is crucial. The stability of the resulting coumarin radical, often through resonance delocalization, makes the initial hydrogen donation more favorable. mdpi.com The HAT mechanism is considered the most probable pathway in non-polar solvents. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents. nih.gov It involves a two-step process. First, the antioxidant molecule loses a proton (deprotonation), forming an anion. Subsequently, this anion transfers an electron to the free radical, neutralizing it. The presence of two neighboring phenolic groups on the coumarin scaffold has been shown to significantly contribute to antioxidant activity through these mechanisms. nih.gov

The antioxidant activity is not solely dependent on hydroxyl groups. Studies on non-phenolic 7-dialkyl-aminocoumarins have demonstrated that hydrogen atom abstraction from the amine group, influenced by resonance and inductive effects, can also contribute to radical scavenging. mdpi.com

Lipid peroxidation is a detrimental chain reaction initiated by free radicals attacking polyunsaturated fatty acids in cell membranes, leading to cellular damage. Several coumarin analogues have been shown to inhibit this process effectively.

In studies using 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a free radical initiator, 4-methylcoumarin derivatives have demonstrated the ability to inhibit the oxidation of linoleic acid. mdpi.com The 7,8-dihydroxy-4-methylcoumarin was identified as a potent antioxidant in this model. nih.govmfd.org.mk The inhibitory activity of coumarins against lipid peroxidation can range significantly, with some derivatives showing up to 91.0% inhibition. mdpi.com The position of substituents is a key determinant of this activity; compounds with substituents at the C-6 or C-7 positions often exhibit high rates of inhibition. mdpi.com

Conversely, while many coumarins act as protective antioxidants, some can exhibit different behaviors depending on the biological context. For instance, 6-methylcoumarin (B191867) has been found to induce membrane lipid peroxidation in the fungus Valsa mali, which contributes to its antifungal mechanism by causing membrane damage. mdpi.comresearchgate.net This highlights that the pro-oxidant or antioxidant effect can be dependent on the specific compound and the biological system being studied. mfd.org.mk

Antimicrobial Activities (Antibacterial and Antifungal)

The coumarin nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been widely investigated for their antimicrobial properties against a broad range of pathogenic bacteria and fungi.

Coumarin analogues have demonstrated a wide spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Antibacterial Activity: Derivatives have shown notable efficacy against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus cereus, Bacillus subtilis, and Listeria monocytogenes. nih.govnih.gov For example, 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) was found to have a minimum inhibitory concentration (MIC) of 1.5 mM against B. cereus and S. aureus. nih.gov Certain coumarin-based benzotriazoles displayed potent efficacy against S. aureus with MIC values as low as 4–8 μg/mL. mdpi.com Activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has also been reported, although some studies suggest a stronger effect against Gram-positive strains. nih.govnih.gov

Antifungal Activity: The antifungal potential of coumarins has been established against several pathogenic fungi. Strains such as Candida albicans, Candida tropicalis, and Aspergillus fumigatus have been shown to be susceptible. nih.gov 6-Methylcoumarin, in particular, exhibited very high inhibitory activity (94.6%) against the plant pathogenic fungus Valsa mali. mdpi.com Hybrid molecules, such as coumarin-clubbed-β-lactam triazole derivatives, have also been synthesized and tested against C. albicans and Cryptococcus neoformans. nih.gov

Table 2: Spectrum of Antimicrobial Activity for Selected Coumarin Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue Class | Microorganism | Type | Activity Metric | Result | Source(s) |

|---|---|---|---|---|---|

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | Gram-positive Bacteria | MIC | 1.5 mM | nih.gov |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | Gram-positive Bacteria | MIC | 1.5 mM | nih.gov |

| Coumarin-benzotriazole derivatives | Staphylococcus aureus | Gram-positive Bacteria | MIC | 4-8 µg/mL | mdpi.com |

| Coumarin-triazole salt | Escherichia coli | Gram-negative Bacteria | MIC | 8-32 µg/mL | mdpi.com |

| 6-Methylcoumarin | Valsa mali | Fungus | % Inhibition | 94.6% at 400 mg/L | mdpi.com |

| Coumarin-amido derivatives | Candida tropicalis | Fungus | MIC | 50 to >200 µg/mL | nih.gov |

The antimicrobial effects of coumarins are attributed to several mechanisms of action that disrupt essential cellular functions and integrity.

Cell Membrane and Wall Disruption: A primary mechanism of action for many coumarin derivatives is the disruption of the microbial cell membrane. nih.gov This can lead to an increase in membrane permeability, leakage of intracellular components like proteins, and ultimately, cell death. mdpi.com Electron microscopy studies have provided visual evidence of morphological changes in treated bacterial cells, including cytoplasm agglutination and the formation of pores in the cell wall. mdpi.com For the fungus V. mali, 6-methylcoumarin was shown to cause membrane damage by inducing lipid peroxidation. mdpi.com

Interference with Cellular Processes: Coumarins can also interfere with critical intracellular processes.

Enzyme Inhibition: Aminocoumarin antibiotics, such as novobiocin, are potent competitive inhibitors of bacterial DNA gyrase, specifically targeting the GyrB subunit and preventing ATP hydrolysis, which is essential for DNA replication. wikipedia.org Other coumarins have been found to inhibit penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. mdpi.com

Inhibition of Biosynthesis: Some derivatives have been shown to inhibit transcription and translation processes, effectively halting protein synthesis. mdpi.com

Biofilm Inhibition: Certain coumarins have demonstrated the ability to inhibit the formation of biofilms, which are protective communities of microorganisms that contribute to antibiotic resistance. mdpi.commdpi.com

These varied mechanisms underscore the potential of the coumarin scaffold in developing new antimicrobial agents that can target pathogens through multiple pathways.

Enzyme Inhibition Studies (Non-Clinical)

The therapeutic potential of this compound and its analogues has been extensively investigated through non-clinical enzyme inhibition studies. These in vitro and non-human in vivo evaluations have revealed significant inhibitory activities against several key enzymes implicated in various pathological conditions. The following sections detail the research findings concerning the inhibition of cholinesterases, monoamine oxidases, carbonic anhydrases, and tyrosinase.

Cholinesterase (ChE) Inhibition

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases due to their role in the hydrolysis of the neurotransmitter acetylcholine. Various analogues of this compound have been evaluated for their potential to inhibit these enzymes.

Derivatives of 4,7-dimethyl-5-hydroxycoumarin and 6-acetyl-4,7-dimethyl-5-hydroxycoumarin were found to be inactive against human acetylcholinesterase (hAChE). nih.gov However, a series of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives demonstrated notable hAChE inhibitory activity, with IC50 values ranging from 1.52 to 4.95 μM. nih.gov In another study, khellactone (B107364) coumarin derivatives isolated from Peucedanum japonicum were assessed for their ChE inhibitory potential. Compound 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) was the most potent AChE inhibitor with an IC50 value of 9.28 µM, while 3′-isovaleryl-4′-(2-methylbutyroyl)khellactone (PJ15) also showed significant inhibition with an IC50 of 10.0 μM. nih.gov For BChE, senecioyl-4′-angeloyl-khellactone (PJ5) was the most effective inhibitor, with an IC50 value of 7.22 µM. nih.gov Kinetic studies revealed that these khellactone coumarins act as reversible, mixed-type inhibitors. nih.gov The coumarin glycyrol (B26511) was also found to inhibit both AChE and BChE with IC50 values of 14.77 µM and 7.22 µM, respectively. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of this compound Analogues

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. scienceopen.commdpi.com Inhibition of these enzymes, particularly MAO-B, is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com

A series of 4,7-dimethyl-5-O-arylpiperazinylcoumarins were found to be selective MAO-B inhibitors, with IC50 values between 1.88 and 3.18 µM. nih.gov Specifically, the 4,7-dimethyl-5-hydroxycoumarin derivatives with a three-carbon linker were most active, with the 3-methoxyphenyl (B12655295) substituted compound having an IC50 of 1.88 µM. nih.gov In contrast, derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin showed inhibitory activity against human MAO-A, with IC50 values of 6.97 µM and 7.65 µM. nih.gov

Extensive research on 3-phenylcoumarin (B1362560) derivatives has identified highly potent and selective MAO-B inhibitors. For instance, 3-(3′-bromophenyl)-6-methylcoumarin exhibited an exceptionally low IC50 value of 134 pM for MAO-B. nih.govmdpi.com Another potent analogue, 3-(3′-methoxyphenyl)-6-methylcoumarin, showed an IC50 of 0.80 nM against MAO-B. nih.gov The introduction of a methyl group at the 6-position of the 3-phenylcoumarin scaffold has been shown to enhance MAO-B inhibitory activity. mdpi.com Furthermore, a study on daphnetin (B354214) derivatives revealed that phenyl-substituted compounds significantly inhibited MAO-B, with IC50 values of 0.76 µM and 0.57 µM. scienceopen.com A naturally isolated compound, 5-hydroxy-2-methyl-chroman-4-one, was identified as a reversible and competitive MAO-B inhibitor with a Ki value of 0.896 µM and an IC50 of 3.23 µM. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Analogues

Carbonic Anhydrase (CA) Inhibition